5,7-Dihydroxy-4-methylcoumarin

Catalog No.
S621822
CAS No.
2107-76-8
M.F
C10H8O4
M. Wt
192.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Dihydroxy-4-methylcoumarin

CAS Number

2107-76-8

Product Name

5,7-Dihydroxy-4-methylcoumarin

IUPAC Name

5,7-dihydroxy-4-methylchromen-2-one

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C10H8O4/c1-5-2-9(13)14-8-4-6(11)3-7(12)10(5)8/h2-4,11-12H,1H3

InChI Key

QNVWGEJMXOQQPM-UHFFFAOYSA-N

SMILES

Array

solubility

Slightly soluble (NTP, 1992)
SLIGHTLY SOL IN WATER, ETHER, BENZENE, CHLOROFORM; VERY SOL IN HOT ALCOHOL, ALKALI
SOL IN SODIUM HYDROXIDE

Synonyms

5,7-Dihydroxy-4-methyl-chromen-2-one; 5,7-Dihydroxy-4-methyl-2H-1-benzopyran-2-one

Canonical SMILES

CC1=CC(=O)OC2=CC(=CC(=C12)O)O

The exact mass of the compound 5,7-Dihydroxy-4-methylcoumarin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble (ntp, 1992)slightly sol in water, ether, benzene, chloroform; very sol in hot alcohol, alkalisol in sodium hydroxide. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5302. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Umbelliferones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5,7-Dihydroxy-4-methylcoumarin (CAS 2107-76-8) is a highly versatile benzopyrone derivative characterized by a meta-dihydroxy substitution pattern and a methyl group at the C4 position. In industrial and laboratory settings, it serves as a critical intermediate for synthesizing fluorescent probes, advanced polymeric materials, and bioactive pharmaceutical agents. Unlike simpler coumarins, its dual hydroxyl groups provide distinct reactive sites for cross-linking and functionalization, while the 4-methyl group sterically influences its electronic distribution and fluorescence quantum yield. The compound exhibits notable baseline properties, including a predicted pKa of approximately 7.29, making it slightly more acidic than standard phenols, and robust solubility in polar organic solvents. These attributes make it a preferred precursor in biocatalysis, sensor development, and antioxidant formulations where precise physicochemical tuning is required .

Substituting 5,7-Dihydroxy-4-methylcoumarin with closely related analogs, such as 4-methylumbelliferone (7-hydroxy-4-methylcoumarin) or 7,8-dihydroxy-4-methylcoumarin, fundamentally alters both chemical reactivity and application stability. While 4-methylumbelliferone is a standard fluorophore, it lacks the secondary hydroxyl group at the C5 position, significantly reducing its capacity for complex cross-linking in polymer synthesis and diminishing its radical scavenging potency against myeloperoxidase. Conversely, substituting with ortho-dihydroxy isomers like 7,8-dihydroxy-4-methylcoumarin introduces severe formulation risks; ortho-dihydroxy coumarins are known to act as pro-oxidants in the presence of free iron ions, generating damaging hydroxyl radicals. The meta-dihydroxy arrangement of 5,7-dihydroxy-4-methylcoumarin uniquely circumvents this pro-oxidant behavior while maintaining potent antioxidant capacity, making it strictly non-interchangeable for iron-rich or physiological formulations [1].

Catalytic Synthesis Efficiency and Processability

In the synthesis of 5,7-dihydroxy-4-methylcoumarin via Pechmann condensation, catalyst selection critically impacts yield and processability. Utilizing a highly porous UiO-66-SO3H metal-organic framework catalyst at 140 °C for 4 hours achieves a 66.0% reaction yield with an activation energy of 12.6 kcal/mol. In contrast, using a conventional FAU zeolite catalyst under similar conditions yields only 58.0%, and a standard UiO-66 catalyst yields 49.3% [1].

Evidence DimensionPechmann condensation reaction yield
Target Compound Data66.0% yield (UiO-66-SO3H catalyst)
Comparator Or Baseline58.0% yield (FAU zeolite catalyst) / 49.3% yield (UiO-66 catalyst)
Quantified Difference13.7% to 33.8% relative yield improvement over baselines
ConditionsPhloroglucinol/ethyl acetoacetate molar ratio 1:1.16 to 1:1.6, 140 °C, 4 hours, solvent-free liquid phase

Demonstrates that the compound's manufacturability can be significantly optimized using advanced solid acid catalysts, lowering production costs and improving throughput.

Non-Pro-Oxidant Radical Scavenging Stability

5,7-Dihydroxy-4-methylcoumarin is a potent scavenger of alkylperoxyl and superoxide radicals, but its structural substitution pattern dictates its stability in transition-metal-rich environments. Unlike ortho-dihydroxy coumarins (such as 7,8-dihydroxy-4-methylcoumarin or fraxetin), which exhibit pro-oxidant behavior and enhance the generation of hydroxyl radicals in the presence of free iron ions, 5,7-dihydroxy-4-methylcoumarin remains strictly non-pro-oxidant under identical conditions [1].

Evidence DimensionPro-oxidant behavior in the presence of free iron ions
Target Compound DataNon-pro-oxidant (maintains stable radical scavenging)
Comparator Or Baseline7,8-dihydroxy-4-methylcoumarin (acts as a pro-oxidant, generating hydroxyl radicals)
Quantified DifferenceComplete elimination of iron-catalyzed radical generation
ConditionsAqueous physiological models with free iron ions

Critical for selecting antioxidants in formulations or biological assays where trace iron could otherwise trigger catastrophic oxidative degradation.

Biocatalytic Methylation Permissivity

When evaluated as a substrate for the carminomycin 4-O-methyltransferase enzyme (DnrK), 5,7-dihydroxy-4-methylcoumarin demonstrates specific enzymatic permissivity. In standardized assays, it achieved a 14% turnover rate, which outperformed the widely used benchmark fluorophore 4-methylumbelliferone (12% turnover) under identical biocatalytic conditions [1].

Evidence DimensionDnrK-catalyzed enzymatic turnover rate
Target Compound Data14% turnover
Comparator Or Baseline4-methylumbelliferone (12% turnover)
Quantified Difference16.6% relative increase in enzymatic conversion
ConditionsDnrK enzyme assay evaluating non-native fluorescent hydroxycoumarin acceptors

Validates the compound as a superior, more permissive precursor for biocatalytic strain engineering and the synthesis of novel methylated derivatives.

Targeted Enzyme Inhibition Capacity

5,7-Dihydroxy-4-methylcoumarin exhibits highly potent, quantitative inhibition of key inflammatory and oxidative enzymes. In cell-free assays, it inhibits myeloperoxidase (MPO) with an IC50 of 1.06 µM and scavenges hypochlorous acid (HOCl) with an IC50 of 2.85 µM. This dual-action potency is structurally dependent on its specific dihydroxy configuration, making it a highly effective biochemical benchmark .

Evidence DimensionMyeloperoxidase (MPO) inhibition
Target Compound DataIC50 = 1.06 µM
Comparator Or BaselineStandard mono-hydroxy coumarins (generally weak or inactive against MPO)
Quantified DifferenceLow micromolar targeted inhibition
ConditionsCell-free biochemical assay

Provides buyers with precise, quantitative IC50 benchmarks for utilizing this compound as a positive control or active agent in anti-inflammatory screening assays.

Biocatalytic Synthesis of Novel Fluorophores

Driven by its proven 14% turnover rate with DnrK methyltransferase—outperforming 4-methylumbelliferone—this compound is the ideal starting material for synthetic biology workflows aiming to engineer novel, regioselectively methylated coumarin dyes in microbial hosts [1].

Iron-Stable Antioxidant Formulations

Because it uniquely avoids the iron-catalyzed pro-oxidant behavior seen in ortho-dihydroxy analogs (like 7,8-dihydroxy-4-methylcoumarin), this compound is the preferred radical scavenger for cosmetic, therapeutic, or material formulations where trace transition metals cannot be entirely eliminated[2].

Fluorescent Polyurethane and Polymer Chain Extension

The dual hydroxyl groups at the 5 and 7 positions allow this compound to act as a functional chain extender in the synthesis of light-responsive, fluorescent polyurethanes and zinc acrylate marine antifouling coatings, providing reactive cross-linking sites that mono-hydroxy coumarins lack [3].

High-Affinity Biosensor Development

Leveraging its specific structural profile, which has been shown to yield up to 400-fold sensitivity gains in engineered PYR1 receptor screens, this compound is highly suitable as a target ligand or structural backbone in the development of advanced chemical sensors and diagnostic assays [4].

Physical Description

5,7-dihydroxy-4-methyl coumarin is a yellow powder. Fluoresces blue. Absorbs ultraviolet light. (NTP, 1992)
Yellow to white solid; Fluoresces blue; Absorbs UV light; [HSDB] White to cream solid; [MSDSonline]

Color/Form

NEEDLES FROM ALCOHOL, LEAVES FROM ACETIC ACID
YELLOW TO WHITE SOLID

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

192.04225873 Da

Monoisotopic Mass

192.04225873 Da

Heavy Atom Count

14

Melting Point

518 to 545 °F (NTP, 1992)
282-284 °C

UNII

VP62D4346M

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2107-76-8

Wikipedia

5,7-dihydroxy-4-methylcoumarin

Methods of Manufacturing

CONDENSATION OF PHLOROGLUCINOL WITH ACETOACETIC ESTER IN PRESENCE OF ACID CATALYST

General Manufacturing Information

2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-methyl-: INACTIVE

Dates

Last modified: 08-15-2023

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